2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique arrangement of bromine, diethylamino, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with a cyclohexadienone derivative, which undergoes bromination to introduce the bromine atoms at the 2 and 4 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted cyclohexadienone derivatives.
Scientific Research Applications
2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3-(dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 2,4-Dichloro-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Uniqueness
Compared to similar compounds, 2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one stands out due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity
Properties
CAS No. |
90999-97-6 |
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Molecular Formula |
C15H16Br2N4O |
Molecular Weight |
428.12 g/mol |
IUPAC Name |
2,4-dibromo-3-(diethylamino)-6-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C15H16Br2N4O/c1-3-21(4-2)14-10(16)9-11(15(22)13(14)17)19-20-12-7-5-6-8-18-12/h5-9,22H,3-4H2,1-2H3 |
InChI Key |
UKJIEUSHGGTHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1Br)O)N=NC2=CC=CC=N2)Br |
Origin of Product |
United States |
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